Cas no 1110-80-1 (Pipacycline)

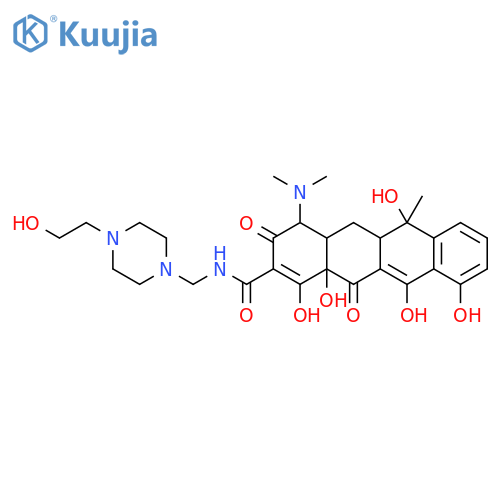

Pipacycline structure

Pipacycline 化学的及び物理的性質

名前と識別子

-

- 2-Naphthacenecarboxamide,4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-,(4S,4aS,5aS,6S,12aS)-

- pipacycline

- Hydroxyethyl-piperazinomethyl-tetracyclin

- Mepicycline

- penimepicycline

- Pipacicline

- Pipacyclinum

- Sieromicin

- Tetrasolvina

- (4S)-4β-Dimethylamino-1,4,4aβ,5,5aβ,6,11,12a-octahydro-3,6α,10,12,12aβ-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide

- Pipaciclina

- Mepiciclina

- Valtomicina

- Valtomycin

- N-((4-(2-Hydroxyethyl)-1-piperazinyl)methyl)tetracycline

- N-(4-(beta-Hydroxyethyl)diethylenediamino-1-methyl)tetracycline

- PQ3P6082I5

- Ambraveine

- Ambra-vena

- Pipacycline [INN]

- Pipacyclinum [INN-Latin]

- Pipaciclina [INN-Spanish]

- 4-DIMETHYLAMINO-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,6,10,12,12A-PENTA-HYDROXY-N-((4-(2-HYDROXYETHYL)-1-PIPERAZINYL)METHYL)-6-METHYL-1,11-DIOXO-2-NAPHTHACENECARBOXAMIDE

- (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-3,6,10,12,12a-pentahydroxy-N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide

- J-002518

- CHEBI:75262

- EINECS 214-176-3

- (4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide

- 4-Dimethylamino-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-2-naphthacenecarboxamide

- UNII-PQ3P6082I5

- PIPACYCLINE [MI]

- 1110-80-1

- AKOS003588972

- (4S,4aS,5aS,6S,12aS)-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-2-naphthacenecarboxamide

- DTXSID00891415

- 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-((4-(2-hydroxyethyl)-1-piperazinyl)methyl)-6-methyl-1,11-dioxo-

- Q27145181

- NSC-69335

- CHEMBL2105824

- MFCD00864861

- Pipacyclin

- NSC 69335

- XATZHCXBMKRRDO-REHNUXHNSA-N

- RAUQZDNDLCIQFJ-REHNUXHNSA-N

- Pipacycline; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-6-methyl-1,11-dioxo-, (4S,4aS,5aS,6S,12aS)-; 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12

- Pipacycline

-

- インチ: 1S/C29H38N4O9/c1-28(41)15-5-4-6-18(35)19(15)23(36)20-16(28)13-17-22(31(2)3)24(37)21(26(39)29(17,42)25(20)38)27(40)30-14-33-9-7-32(8-10-33)11-12-34/h4-6,16-17,22,34-36,39,41-42H,7-14H2,1-3H3,(H,30,40)/t16-,17-,22-,28+,29-/m0/s1

- InChIKey: RAUQZDNDLCIQFJ-REHNUXHNSA-N

- ほほえんだ: O([H])[C@@]12C(=C(C(N([H])C([H])([H])N3C([H])([H])C([H])([H])N(C([H])([H])C([H])([H])O[H])C([H])([H])C3([H])[H])=O)C([C@]([H])([C@]1([H])C([H])([H])[C@@]1([H])C(=C(C3C(=C([H])C([H])=C([H])C=3[C@@]1(C([H])([H])[H])O[H])O[H])O[H])C2=O)N(C([H])([H])[H])C([H])([H])[H])=O)O[H]

計算された属性

- せいみつぶんしりょう: 586.26400

- どういたいしつりょう: 586.26387880g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 7

- 水素結合受容体数: 12

- 重原子数: 42

- 回転可能化学結合数: 6

- 複雑さ: 1200

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 194

- 疎水性パラメータ計算基準値(XlogP): -2.3

じっけんとくせい

- PSA: 194.34000

- LogP: -0.74940

- ひせんこうど: D20 -195° (c = 0.5); D20 -175° (c = 0.5 in methanol)

Pipacycline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73534-25mg |

Pipacycline |

1110-80-1 | 98% | 25mg |

¥4204.00 | 2022-04-26 | |

| TRC | P475703-5mg |

Pipacycline |

1110-80-1 | 5mg |

$98.00 | 2023-05-17 | ||

| TRC | P475703-10mg |

Pipacycline |

1110-80-1 | 10mg |

$155.00 | 2023-05-17 | ||

| BioAustralis | BIA-P1473-1 mg |

Pipacycline |

1110-80-1 | >95%byHPLC | 1mg |

$140.00 | 2023-08-30 | |

| BioAustralis | BIA-P1473-1mg |

Pipacycline |

1110-80-1 | >95% by HPLC | 1mg |

$180.00 | 2024-09-24 | |

| TRC | P475703-50mg |

Pipacycline |

1110-80-1 | 50mg |

$ 800.00 | 2023-09-06 | ||

| A2B Chem LLC | AE16476-10mg |

pipacycline |

1110-80-1 | 10mg |

$659.00 | 2024-04-20 | ||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci73534-5mg |

Pipacycline |

1110-80-1 | 98% | 5mg |

¥916.00 | 2022-04-26 | |

| BioAustralis | BIA-P1473-5 mg |

Pipacycline |

1110-80-1 | >95%byHPLC | 5mg |

$490.00 | 2023-08-30 | |

| A2B Chem LLC | AE16476-5mg |

pipacycline |

1110-80-1 | 5mg |

$509.00 | 2024-04-20 |

Pipacycline 関連文献

-

Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

1110-80-1 (Pipacycline) 関連製品

- 751-97-3(Rolitetracycline)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬